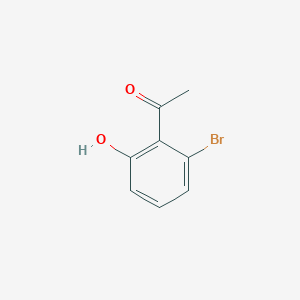

1-(2-Bromo-6-hydroxyphenyl)ethanone

Description

Significance of Acetophenone (B1666503) Derivatives in Synthetic Organic Chemistry

Acetophenone and its derivatives are cornerstone molecules in the realm of synthetic organic chemistry. researchgate.netnih.gov They serve as readily available starting materials for the construction of more complex molecular architectures. researchgate.net The ketone functional group is a versatile handle for a multitude of reactions, including condensations, reductions, and additions. Furthermore, the aromatic ring can undergo various electrophilic and nucleophilic substitution reactions.

Acetophenone derivatives are key precursors in the synthesis of a wide variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science. researchgate.netresearchgate.net They are ideal synthons for multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov This efficiency is highly valued in modern organic synthesis for reducing waste and saving time. researchgate.net The reactivity of the acetyl group and the potential for substitution on the phenyl ring make acetophenones valuable in the synthesis of natural product analogs and pharmaceuticals. nih.gov

Role of Brominated Phenols as Building Blocks and Intermediates

Brominated phenols are a class of organic compounds that have found extensive use as building blocks and intermediates in organic synthesis. The presence of the bromine atom significantly influences the reactivity of the phenol (B47542) ring, often enhancing its utility in cross-coupling reactions and other transformations. Bromination is a fundamental transformation in organic synthesis, and a variety of methods have been developed for the introduction of bromine atoms into phenolic compounds. nih.gov

The Fries rearrangement is a classic and important reaction for the preparation of hydroxyaryl ketones from phenolic esters. wikipedia.orgpw.live This reaction, typically catalyzed by Lewis acids, can be controlled to favor the formation of either the ortho or para isomer by adjusting reaction conditions such as temperature and solvent. pw.livechemrxiv.org More recently, eco-friendly catalysts and solvent-free conditions have been developed for the Fries rearrangement, aligning with the principles of green chemistry. jocpr.com Brominated phenols are also used in the synthesis of a variety of biologically active compounds, including some found in marine organisms. guidechem.com

Historical Context of 1-(2-Bromo-6-hydroxyphenyl)ethanone in Chemical Literature

While a definitive first synthesis of this compound is not readily found in a singular historical document, its discovery and synthesis can be understood within the context of the development of synthetic methodologies in the 20th century. The Fries rearrangement, first reported by Karl Theophil Fries in 1908, provided a general method for the synthesis of hydroxyacetophenones. wikipedia.org The subsequent exploration of this reaction with various substituted phenolic esters, including brominated ones, would have logically led to the synthesis of isomers of bromo-hydroxyacetophenone.

The synthesis of related compounds, such as 2,6-dihydroxyacetophenone, has been described in the chemical literature, often involving multi-step sequences. orgsyn.org The direct bromination of 2-hydroxyacetophenone (B1195853) would likely yield a mixture of isomers, with the regioselectivity being influenced by the reaction conditions. The synthesis of this compound specifically would require methods that favor ortho-bromination to a pre-existing ortho-hydroxyacetophenone or a Fries rearrangement of a suitably substituted bromo-phenyl acetate (B1210297). The development of organometallic routes has also provided more selective methods for the synthesis of substituted acetophenones. researchgate.net

Current Research Landscape and Future Directions for Substituted Ethanones

The research landscape for substituted ethanones, including halogenated phenolic ethanones, is vibrant and expanding. Current research focuses on several key areas, including the development of more efficient and environmentally friendly synthetic methods. researchgate.net This includes the use of novel catalysts and solvent-free reaction conditions. researchgate.net There is also significant interest in the photochemical reactivity of substituted acetophenones, exploring how light can be used to initiate unique chemical transformations. acs.org

Furthermore, substituted ethanones continue to be crucial starting materials for the synthesis of complex heterocyclic compounds with potential applications in medicine and materials science. researchgate.net The strategic placement of substituents, such as bromine and hydroxyl groups, allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which can in turn influence their biological activity. Recent reviews in organic chemistry highlight the ongoing importance of halogen-functionalized compounds in the development of new pharmaceuticals. nih.gov Future directions in this field will likely involve the continued development of sustainable synthetic methods, the exploration of novel reaction pathways, and the application of these versatile building blocks in the creation of new functional molecules.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 55736-69-1 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 |

| InChIKey | XESQSKZNMZZAEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C=CC=C1Br)O |

| Synonyms | 2'-Hydroxy-6'-bromoacetophenone, 2-Acetyl-3-bromophenol |

Data sourced from guidechem.combldpharm.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Not Available |

| Boiling Point | 276.777 °C at 760 mmHg |

| pKa | 9.20 ± 0.10 (Predicted) |

Data sourced from guidechem.comechemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESQSKZNMZZAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695779 | |

| Record name | 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55736-69-1 | |

| Record name | 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromo 6 Hydroxyphenyl Ethanone

Established Synthetic Pathways for α-Bromoacetophenones

α-Bromoacetophenones are key intermediates in the synthesis of a wide range of biologically active compounds. shodhsagar.com The introduction of a bromine atom at the α-position to the carbonyl group provides a reactive handle for further functionalization.

Bromination of 2-Hydroxyacetophenone (B1195853) Precursors

A primary route to 1-(2-bromo-6-hydroxyphenyl)ethanone involves the direct bromination of 2-hydroxyacetophenone. The presence of the hydroxyl and acetyl groups on the aromatic ring influences the position of bromination.

The use of molecular bromine (Br₂) is a traditional method for the bromination of acetophenones. However, this reagent presents several drawbacks, including its hazardous nature. shodhsagar.comnih.gov The reaction of 2-hydroxyacetophenone with bromine can lead to substitution on the aromatic ring or on the acetyl side-chain, depending on the reaction conditions. researchgate.netzenodo.org In anhydrous acetic acid, side-chain bromination is favored, whereas in aqueous acetic acid, nuclear substitution is the predominant pathway. researchgate.net For instance, the reaction of dehydroacetic acid with bromine in acetic acid under reflux conditions yields the corresponding bromoacetyl derivative. chemicalbook.com

Table 1: Synthesis of α-Bromoacetophenones using Molecular Bromine

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxyacetophenone | Br₂ | Acetic Acid (anhydrous) | - | 2-Bromo-1-(2-hydroxyphenyl)ethanone | - | researchgate.net |

| 2-Hydroxyacetophenone | Br₂ | Acetic Acid (aqueous) | - | Nuclear brominated products | - | researchgate.net |

| Dehydroacetic acid | Br₂ | Acetic Acid | Reflux, 2h | 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 61% | chemicalbook.com |

N-Bromosuccinimide (NBS) is a widely used and more selective brominating agent compared to molecular bromine. nih.govcommonorganicchemistry.com It is considered a superior reagent due to its ease of handling and the ability to control the selectivity of the reaction under appropriate conditions. shodhsagar.comorganic-chemistry.org The bromination of hydroxy acetophenones using NBS can be directed to either the α-position of the acetyl group or the aromatic nucleus depending on the reaction conditions and the presence of catalysts. nih.govejbps.com

For instance, the bromination of aralkyl ketones with NBS in the presence of acidic aluminum oxide in methanol (B129727) at reflux exclusively yields α-monobrominated products. nih.gov In contrast, using neutral aluminum oxide in acetonitrile (B52724) at reflux leads to nuclear bromination, particularly with highly activated aralkyl ketones. nih.gov The use of freshly crystallized NBS in aqueous acetone (B3395972) at low temperatures has been reported as an excellent method for the regio-specific bromination of ortho-hydroxy acetophenones, provided the ortho position is unsubstituted. ejbps.com

Table 2: Selective Bromination using N-Bromosuccinimide (NBS)

| Substrate | Catalyst/Conditions | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aralkyl ketones | Acidic Al₂O₃, reflux | Methanol | α-monobrominated products | Excellent | nih.gov |

| Aralkyl ketones with high activating groups | Neutral Al₂O₃, reflux | Acetonitrile | Nuclear brominated products | - | nih.gov |

| ortho-Hydroxy acetophenones | Low temperature (0°C) | Aqueous Acetone | Regio-specific brominated product | Quantitative | ejbps.com |

| Acetophenone (B1666503) | p-Toluenesulphonic acid | Acetonitrile | α-Bromoacetophenone | High | shodhsagar.com |

Besides molecular bromine and NBS, several other brominating agents have been developed to improve efficiency and selectivity. These include cupric bromide, dioxane dibromide, and tetrabutylammonium (B224687) tribromide. nih.gov Eco-friendly methods have also been explored, such as the use of ammonium (B1175870) bromide with oxone as an oxidant in methanol, although this can lead to nuclear bromination. cbijournal.com Another approach involves the "on water" bromination of ketones using an aqueous H₂O₂–HBr system at room temperature, which offers high selectivity for monobromination. researchgate.net

Diazotization and Hydrolysis of 2-Amino-6-bromoacetophenone

An alternative synthetic route involves the diazotization of an amino-substituted precursor. The process of converting a primary aromatic amine to a diazonium salt is known as diazotization. byjus.com This reaction is typically carried out by treating the aromatic amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be converted to a hydroxyl group through hydrolysis. While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the synthesis of 2'-amino-5'-bromoacetophenone has been described. researchgate.netresearchgate.net Conceptually, the diazotization of a hypothetical 2-amino-6-bromoacetophenone followed by hydrolysis would yield the target compound. However, it's important to note that diazotization of aliphatic amines often leads to unstable intermediates and a mixture of products. organic-chemistry.org

Friedel-Crafts Acylation Approaches

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental for attaching substituents to aromatic rings. wikipedia.org Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acyl group. masterorganicchemistry.comorganic-chemistry.org This method is generally used for the synthesis of ketones.

While a direct Friedel-Crafts acylation of a substituted benzene (B151609) to produce this compound is not straightforward due to the directing effects of the existing substituents, related transformations are informative. For example, Friedel-Crafts acylation has been successfully applied to synthesize acetylated imidazo[1,2-a]pyridines with high selectivity. nih.gov The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high conversions under relatively mild conditions. researchgate.net It's important to note that the Friedel-Crafts acylation product is deactivated and typically does not undergo a second substitution. organic-chemistry.org

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of efficient, selective, and environmentally benign methods. The synthesis of this compound is no exception, with research pointing towards advanced strategies that minimize waste, reduce reaction times, and enhance product yields.

Ultrasound-Assisted Synthesis of α-Bromo Aromatic Ketones

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool. The application of ultrasonic irradiation can significantly accelerate chemical reactions by inducing acoustic cavitation. This phenomenon involves the formation, growth, and violent collapse of bubbles in a liquid, generating localized hot spots with extremely high temperatures and pressures. researchgate.net This energy input can enhance mass transfer and promote the formation of reactive species.

While direct studies on the ultrasound-assisted synthesis of this compound are not prevalent, the principles can be applied from the synthesis of other aromatic ketones. For instance, ultrasound irradiation has been shown to accelerate the synthesis of aromatic 1,2-diketones from oximinoketones, achieving high yields in significantly shorter reaction times compared to silent (non-sonicated) conditions. researchgate.netnih.gov It is plausible that a similar approach could be adapted for the bromination of a suitable precursor to yield the target compound, potentially reducing reaction times and improving energy efficiency. The use of aqueous media, often facilitated by ultrasound, further enhances the green credentials of such a method. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering rapid and efficient heating of reaction mixtures. mdpi.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. scholarsresearchlibrary.com The synthesis of various heterocyclic compounds and chalcones has been successfully achieved using microwave irradiation, demonstrating its broad applicability. scholarsresearchlibrary.comresearchgate.netfrontiersin.org

In the context of synthesizing this compound, a microwave-assisted approach could be employed for the bromination of the parent hydroxyphenyl ethanone (B97240). For example, the bromination of aryl ketones has been successfully carried out in a microwave reactor, leading to the desired α-bromoketones in good yields. mdpi.com The efficiency of microwave heating can be particularly advantageous for this transformation, potentially minimizing the formation of side products.

| Synthesis Technique | Key Advantages | Potential Application |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, enhanced mass transfer, energy efficiency. | Bromination of a precursor in aqueous media. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, improved purity. | Efficient bromination of the parent hydroxyphenyl ethanone. |

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of the incoming substituent on the aromatic ring.

The synthesis of this specific compound requires the selective bromination at the position ortho to the hydroxyl group and meta to the acetyl group. The directing effects of the existing substituents play a crucial role here. The hydroxyl group is a strong activating group and an ortho-, para-director, while the acetyl group is a deactivating group and a meta-director. The challenge lies in achieving bromination specifically at the desired ortho position without brominating other activated positions on the ring or causing undesired side reactions. The development of synthetic methods that proceed under metal-catalyst-free conditions can be particularly attractive for achieving high chemo- and regioselectivity in complex cyclization reactions. rsc.org

Catalytic Methods for Enhanced Reaction Efficiency and Selectivity

Catalysis offers a powerful avenue for improving the efficiency and selectivity of chemical transformations. In the synthesis of α-bromo aromatic ketones, various catalytic systems have been explored. While direct catalytic methods for this compound are not extensively documented, related transformations provide valuable insights.

For instance, gold-catalyzed hydration of haloalkynes has been demonstrated as an atom-economical route to α-halomethyl ketones, offering excellent yields and wide functional group tolerance. organic-chemistry.org Another approach involves the use of a triphenylphosphine (B44618) oxide catalyst for the reductive halogenation of α,β-unsaturated ketones. organic-chemistry.org These examples highlight the potential for developing a catalytic method for the targeted synthesis of this compound, which could lead to milder reaction conditions and improved selectivity.

Isolation and Purification Techniques

The isolation and purification of the final product are critical steps to ensure its suitability for subsequent applications. For this compound, which is a solid at room temperature, recrystallization is a common and effective purification method.

Recrystallization from Aqueous and Organic Solvents

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For compounds structurally similar to this compound, various solvent systems have been successfully employed for recrystallization. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone has been recrystallized from chloroform (B151607) to yield orange blocks. nih.govresearchgate.net In another case, a Schiff base derived from a bromo-hydroxy-benzylidene compound was recrystallized to obtain clear light orange crystals. researchgate.netresearchgate.net The choice between aqueous and organic solvents, or a mixture thereof, will depend on the specific solubility profile of this compound and its impurities.

| Compound | Recrystallization Solvent | Outcome | Reference |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Chloroform | Orange blocks | nih.govresearchgate.net |

| 1-{4-[(2-bromo-6-hydroxy-benzylidene)amino]phenyl}ethanone | Not specified | Clear light orange crystals | researchgate.netresearchgate.net |

| 2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone | Methylcyclohexane | Solid residue | prepchem.com |

Chromatographic Purification Methods (e.g., Column Chromatography, TLC)

The purification of this compound and related compounds heavily relies on chromatographic techniques to separate the desired product from starting materials, by-products, and other impurities. Thin-layer chromatography (TLC) and column chromatography are indispensable tools in this process.

Thin-Layer Chromatography (TLC): TLC is a crucial analytical method used to monitor the progress of the synthesis of brominated acetophenones. It allows for a quick assessment of the reaction mixture, helping to determine the point of complete consumption of the starting material. For compounds similar in structure, such as isomers of bromohydroxyphenyl ethanone, a common eluent system for TLC is a mixture of hexanes and ethyl acetate (B1210297). orgsyn.org For instance, in the monitoring of a related synthesis, a 40:1 mixture of hexanes to ethyl acetate was used, with visualization achieved using a potassium permanganate (B83412) (KMnO₄) stain. orgsyn.org The polarity of the eluent can be adjusted to achieve optimal separation of spots on the TLC plate.

Column Chromatography: Following the reaction, column chromatography is the standard method for the purification of the crude product. Silica (B1680970) gel is the most commonly used stationary phase for this class of compounds. The choice of the mobile phase (eluent) is critical for effective separation.

A gradient of solvents is often employed, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane (B92381) and ethyl acetate. For the purification of the related compound 1-(3-bromo-2-hydroxyphenyl)ethanone, the crude residue was purified by silica gel column chromatography using a gradient of ethyl acetate in hexane, ranging from 0% to 20% ethyl acetate (0:10 to 2:8 ethyl acetate:hexane). guidechem.com Similarly, for other brominated aromatic ketones, purification protocols often involve column chromatography on silica gel with hexane/ethyl acetate gradients to achieve purities greater than 95%.

In some cases, other solvents like chloroform have been used. For example, 2-bromo-1-(4-hydroxyphenyl)ethanone has been purified by short column chromatography using chloroform as the eluent. nih.govresearchgate.net

The selection of the appropriate column dimensions and the careful packing of the stationary phase are also important factors in achieving high-resolution separation.

| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) Examples | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane:Ethyl Acetate (e.g., 40:1) orgsyn.org | Reaction Monitoring |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradients guidechem.com | Purification |

| Column Chromatography | Silica Gel | Chloroform nih.govresearchgate.net | Purification |

Solvent Selection for Optimized Yield and Purity

For Extraction and Washing: After the reaction is complete, the work-up procedure typically involves extraction with an organic solvent. The crude product is often extracted into a solvent like ethyl acetate. guidechem.com The organic layer is then washed with aqueous solutions, such as saturated sodium bicarbonate and brine, to remove acidic impurities and water-soluble by-products. nih.govresearchgate.net

For Recrystallization/Purification: Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent is key to the success of this method. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

For related brominated hydroxyphenyl ethanones, various solvents have been successfully used for recrystallization. Chloroform has been used to obtain orange blocks of 2-bromo-1-(4-hydroxyphenyl)ethanone. nih.govresearchgate.net Another common strategy involves using a solvent pair, such as diethyl ether and hexane, for recrystallization. In other cases, slurrying the crude product in a solvent like tert-butyl methyl ether (t-BuOMe) followed by washing with a non-polar solvent like n-heptane has proven effective for purification. orgsyn.org Ethanol is also a potential solvent for crystallization. nih.gov The filtrate from a reaction mixture can be recrystallized to obtain clear crystals. researchgate.net

The optimization of yield and purity may also depend on the polarity of the solvent used during the reaction and purification. For instance, in bromination reactions, adjusting the solvent polarity, such as choosing between dichloromethane (B109758) and chloroform, can help to control the formation of over-brominated by-products.

| Solvent/Solvent System | Application | Rationale |

| Ethyl Acetate | Extraction | Good solubility for the product, immiscible with water. guidechem.com |

| Chloroform | Recrystallization / Column Chromatography | Effective for dissolving and purifying related compounds. nih.govresearchgate.net |

| Diethyl Ether / Hexane | Recrystallization | A solvent/non-solvent pair that can induce crystallization. |

| tert-Butyl methyl ether / n-Heptane | Slurrying / Washing | Used to wash away impurities from the solid crude product. orgsyn.org |

| Ethanol | Recrystallization | A polar protic solvent that can be effective for crystallization. nih.gov |

Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the compound this compound is not sufficiently available in the public domain to fulfill the detailed requirements of the requested article. While some basic information has been located, critical data for a thorough and scientifically accurate analysis as outlined is missing.

Specifically, experimental data for ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS) for this compound could not be retrieved. Furthermore, a detailed and verified infrared (IR) spectrum with vibrational assignments and a complete mass spectrometry fragmentation analysis for this specific compound are also unavailable.

The absence of this crucial data prevents the creation of a scientifically robust and detailed article that adheres to the specified outline. Generating content for the requested subsections without this data would lead to an article that is speculative and does not meet the standards of scientific accuracy.

Therefore, this article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. For an organic molecule like 1-(2-bromo-6-hydroxyphenyl)ethanone, the absorption spectrum is primarily determined by the presence of chromophores—functional groups that contain valence electrons with low excitation energies.

The key chromophores in this compound are the substituted benzene (B151609) ring and the carbonyl group (C=O) of the ethanone (B97240) moiety. The electronic transitions expected for this molecule include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring and the carbonyl group. These transitions are typically high in energy and result in strong absorption bands.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the hydroxyl and carbonyl groups, to a π* antibonding orbital of the carbonyl group or aromatic ring. Compared to π → π* transitions, n → π* transitions are of lower energy and result in weaker absorption bands.

The presence of substituents on the benzene ring—the hydroxyl (-OH), bromo (-Br), and acetyl (-COCH₃) groups—influences the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λmax). The hydroxyl group, acting as an auxochrome, can cause a shift in the absorption bands. While specific experimental UV-Vis absorption data for this compound is not extensively reported in publicly available literature, the spectrum is anticipated to show complex bands in the UV region characteristic of a substituted acetophenone (B1666503).

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions. However, a comprehensive search of the scientific literature and crystallographic databases indicates that the full single-crystal X-ray structure of this compound has not been reported. The following sections describe the methodologies that would be employed for such a study.

Crystal Growth and Quality Assessment

The initial and most critical step in X-ray crystallography is the cultivation of high-quality single crystals. For a small organic molecule like this compound, which is reported to be a solid at room temperature, several methods can be employed for crystallization. A common technique is the slow evaporation of a saturated solution. The compound would be dissolved in a suitable solvent or a mixture of solvents, and the solution would be allowed to evaporate slowly and undisturbed over several days or weeks. Other methods include slow cooling of a hot, saturated solution and vapor diffusion, where a precipitant solvent is slowly diffused into the solution of the compound.

Once crystals are formed, their quality must be assessed. This is typically done using an optical microscope to check for a uniform shape, clear facets, and the absence of cracks or defects. A suitable crystal for X-ray diffraction should be a single, non-twinned specimen of an appropriate size (typically 0.1-0.3 mm in each dimension).

Unit Cell Parameters and Space Group Determination

If a suitable single crystal were obtained, it would be mounted on a diffractometer. X-rays are directed at the crystal, which diffracts the beam into a unique pattern of reflections. The first step of the analysis involves indexing these reflections to determine the unit cell—the smallest repeating parallelepiped that constitutes the crystal lattice.

The unit cell parameters consist of three edge lengths (a, b, c) and three inter-axial angles (α, β, γ). These parameters define the size and shape of the unit cell. Systematic absences in the diffraction data are then analyzed to determine the space group of the crystal. The space group describes the symmetry operations (e.g., rotations, reflections, inversions) that relate the molecules within the unit cell and provides fundamental information about the packing arrangement. As no experimental data is available, the unit cell parameters and space group for this compound remain undetermined.

Molecular Conformation and Intermolecular Interactions

Following the determination of the unit cell and space group, a full diffraction dataset is collected. This data is used to solve the crystal structure, yielding a model of the electron density and, consequently, the positions of all atoms in the asymmetric unit. This detailed structural model would reveal the precise molecular conformation of this compound in the solid state, including the planarity of the phenyl ring and the orientation of the acetyl and hydroxyl groups.

Furthermore, the analysis would elucidate the intermolecular interactions that stabilize the crystal packing. For this molecule, several key interactions would be anticipated:

Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the ortho-hydroxyl group and the oxygen of the adjacent acetyl group, forming a stable six-membered ring. Intermolecular hydrogen bonds involving the hydroxyl group could also play a significant role in the crystal packing.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.

π-π Stacking: The aromatic phenyl rings of adjacent molecules could engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.

Without an experimental crystal structure, the specific details of these interactions cannot be confirmed.

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the solved crystal structure. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal (the pro-crystal) is greater than or equal to the electron distribution of the molecule (the pro-molecule).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For 1-(2-Bromo-6-hydroxyphenyl)ethanone, DFT calculations offer a detailed perspective on its fundamental chemical characteristics.

Geometry Optimization and Molecular Structure Prediction

Theoretical calculations, particularly at the B3LYP/6-311++G(d,p) level, are instrumental in predicting the optimized geometry of this compound. These calculations help in determining bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The predicted structure can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. For instance, in a related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, the crystal structure reveals two molecules in the asymmetric unit, forming independent chains linked by O—H⋯O hydrogen bonds. nih.govresearchgate.net The aromatic ring is a key feature, and the bond lengths of C=O and C-O are distinct, indicating double and single bond characteristics, respectively. nih.govresearchgate.net

Electronic Properties: HOMO-LUMO Analysis, Energy Gap, Electrophilicity Index

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. semanticscholar.org The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netwuxiapptec.com

Several key quantum chemical descriptors are derived from HOMO and LUMO energies:

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η) (where μ is the electronic chemical potential, μ = -χ) semanticscholar.orgresearchgate.net

A higher HOMO-LUMO energy gap points to a harder, more stable molecule, while a smaller gap is characteristic of a softer, more reactive molecule. semanticscholar.org The electrophilicity index provides a measure of the energy lowering due to maximal electron flow between a donor and an acceptor. iucr.org

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the global electrophilic nature of a molecule |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). This visual representation helps in understanding intermolecular interactions and predicting the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the strength of these interactions in terms of stabilization energy. This analysis offers insights into the stability of the molecule arising from these electronic interactions.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations, often performed using DFT methods, can predict the infrared and Raman spectra of a molecule. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. A good correlation between theoretical and experimental spectra provides strong evidence for the accuracy of the computational model.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a system containing multiple molecules. researchgate.net MD simulations can be used to investigate the diffusion of this compound in different solvents or its interaction with other molecules over time. mdpi.com For instance, reactive molecular dynamics (ReaxFF MD) simulations can be used to model chemical reactions at high temperatures, providing insights into decomposition pathways and reaction kinetics. nih.gov These simulations track the trajectories of atoms and molecules, offering a dynamic view of the system's behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a compound to its biological activity. These studies are instrumental in predicting the activity of new compounds and optimizing lead structures.

However, a detailed QSAR study focusing specifically on this compound or a closely related series of analogs appears to be absent from the current body of scientific literature. While some large-scale QSAR studies on diverse sets of phenolic compounds may include this compound within their datasets, specific models, descriptor contributions, and predictive outcomes for this individual compound are not reported. Without such dedicated studies, it is not possible to construct a QSAR model or provide a detailed analysis of the structural features of this compound that would govern its potential biological activities.

In Silico Screening and Ligand-Protein Docking for Biological Target Identification

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (protein). This approach can rapidly screen large libraries of compounds against potential protein targets, helping to identify and prioritize candidates for further experimental testing.

As with QSAR, there is a notable lack of specific in silico screening or ligand-protein docking studies for this compound in the available literature. Research detailing the virtual screening of this compound against a panel of biological targets or in-depth docking simulations to elucidate its binding to a specific protein active site has not been found. Consequently, there is no data to present on potential biological targets, binding energies, or key molecular interactions for this compound derived from such computational methods.

The absence of these computational studies means that the potential therapeutic applications and the molecular basis for any biological activity of this compound remain speculative from a theoretical standpoint. Further research in this area would be necessary to unlock a deeper understanding of this compound's chemical biology.

Reactivity and Derivatization of 1 2 Bromo 6 Hydroxyphenyl Ethanone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromatic system. masterorganicchemistry.comlumenlearning.com

For 1-(2-Bromo-6-hydroxyphenyl)ethanone, the directing effects of the existing substituents are crucial. The powerful activating and ortho-, para-directing hydroxyl group at position 1, along with the ortho-, para-directing bromo group at position 2, would primarily direct incoming electrophiles to the positions ortho and para to the hydroxyl group. The available positions are C3, C4, and C5. The hydroxyl group strongly directs to positions 2 (blocked by Br), 6 (blocked by the acetyl group), and 4. The bromo group directs to positions 1 (blocked by OH), 3, and 5. The meta-directing acetyl group directs to positions 3 and 5.

Considering these combined effects, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are favored by the bromo and acetyl groups and are not sterically hindered. The C4 position, being para to the strongly activating hydroxyl group, is also a potential site for substitution. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached directly to the aromatic ring in this compound is generally unreactive towards nucleophilic aromatic substitution (NAS). Unlike the bromine in α-haloketones (where the halogen is on the carbon adjacent to the carbonyl), which is highly susceptible to substitution, an aryl bromide's C-Br bond is stronger, and the electron-rich nature of the benzene (B151609) ring repels nucleophiles.

However, nucleophilic substitution on aryl halides can be achieved under specific conditions, such as through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) or via nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by strong electron-withdrawing groups. In the case of this compound, the presence of the electron-withdrawing acetyl group provides some activation, but typically, more forcing conditions or a catalyst would be required to replace the bromine atom with a nucleophile.

In contrast, related compounds like 2-bromo-1-(4-hydroxyphenyl)ethanone, where the bromine is on the acetyl moiety, readily undergo nucleophilic substitution. cymitquimica.comnih.gov This high reactivity makes them valuable building blocks for more complex molecules. nih.gov

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound imparts characteristic reactivity. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases its nucleophilicity, facilitating reactions such as Williamson ether synthesis (O-alkylation) with alkyl halides or O-acylation with acid chlorides or anhydrides to form esters.

The hydroxyl group's presence is also crucial in directing the synthesis of certain heterocyclic compounds. For instance, in flavonoid synthesis, the ortho-hydroxyl group is a key structural feature that enables the final cyclization step to form the chromone (B188151) ring. In many synthetic procedures, the hydroxyl group may be protected (e.g., as a methoxy (B1213986) or benzyloxy group) to prevent unwanted side reactions and then deprotected at a later stage.

Ketone Reactivity: Condensation and Addition Reactions

The ketone functional group in this compound is a site for numerous important transformations, including condensation and addition reactions. masterorganicchemistry.com

One of the most significant reactions is the Claisen-Schmidt condensation, an aldol (B89426) condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde in the presence of a base (like NaOH or KOH) or acid catalyst. chemrevlett.comnih.gov This reaction yields chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates for flavonoids and other biologically active compounds. chemrevlett.comacs.org The reaction involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

| Starting Materials | Catalyst/Solvent | Product Type | Yield | Reference |

| Substituted Acetophenone, Benzaldehyde | NaOH (aq) | Chalcone (B49325) | 25-70% | chemrevlett.com |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, Aldehyde | NaOH (40%) / Solvent-free | Chalcone | Good | nih.gov |

| 1–(2-Fluoro-6-hydroxyphenyl)ethan-1-one, Benzaldehyde | Barium hydroxide (B78521) / Methanol (B129727) | Chalcone | Quantitative | nih.gov |

| Hydroxyacetophenone, Benzaldehyde derivative | KOH (50%) | Chalcone | 93-97% | nih.gov |

The ketone can also undergo addition reactions. Nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after acidic workup. Reduction of the ketone, for example with sodium borohydride (B1222165) (NaBH₄), would yield a secondary alcohol. masterorganicchemistry.com

Formation of Heterocyclic Compounds Utilizing this compound as a Precursor

The unique arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, particularly those with potential therapeutic value.

Chalcones are the primary precursors in the biosynthesis and synthetic production of flavonoids. nih.govnih.gov The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation with various substituted benzaldehydes. chemrevlett.com

The general synthetic route is as follows:

Chalcone Formation: this compound is reacted with an aromatic aldehyde in the presence of a base. The ortho-hydroxyl group is critical for the next step.

Flavone Synthesis: The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form a flavone, a major class of flavonoids. This step can be promoted by various reagents, such as iodine in DMSO or selenium dioxide.

Flavonoids are a diverse group of plant secondary metabolites with a common three-ring structure. nih.gov The specific substituents on the rings, which can be varied by choosing the appropriate aldehyde starting material, determine the properties of the final flavonoid. nih.gov

The derivatives synthesized from this compound, especially chalcones and flavonoids, are of significant interest in medicinal chemistry due to their wide range of biological activities. acs.org Research has shown that these classes of compounds possess numerous therapeutic properties.

For example, various chalcone derivatives have been reported to exhibit significant pharmacological effects. iqs.edu Similarly, α-haloketones are known intermediates in the synthesis of active pharmaceutical ingredients. nih.gov Specifically, 2-bromo-1-(4-hydroxyphenyl)ethanone, an isomer of the title compound, is widely used in the synthesis of adrenaline-type drugs. nih.govresearchgate.net Furthermore, derivatives synthesized from this isomer have been investigated as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. nih.gov

| Compound Class | Reported Therapeutic Applications | Reference(s) |

| Chalcones | Anticancer, Antioxidant, Anti-inflammatory, Antihypertensive, Antimalarial, Antiviral | iqs.edu |

| Chalcones | Antibacterial, Antifungal, Antileishmanial | acs.org |

| Hydroxy Chalcones | Chemopreventive, Anti-inflammatory | nih.gov |

| 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones | Carbonic Anhydrase and Acetylcholinesterase Inhibitors | nih.gov |

The diverse reactivity of this compound allows for the synthesis of a library of derivatives, which can then be screened for various biological activities, highlighting its importance as a versatile precursor in drug discovery and development.

Biological Activities and Mechanistic Studies of 1 2 Bromo 6 Hydroxyphenyl Ethanone and Its Derivatives

Antimicrobial Properties

Derivatives of 1-(2-Bromo-6-hydroxyphenyl)ethanone have been the subject of various studies to determine their efficacy against a range of microbial pathogens. Research has demonstrated that modifications to the core structure can yield compounds with significant antibacterial and antifungal properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Synthetic derivatives related to bromo-hydroxyphenyl ethanone (B97240) have shown notable activity against both Gram-positive and Gram-negative bacteria. Studies on benzyl bromide derivatives, which are related precursors, revealed strong antibacterial properties. nih.gov For instance, certain benzyl bromide compounds demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, with zones of inhibition ranging from 10 to 17 mm. nih.gov Moderate activity was also observed against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. nih.govcore.ac.uk

In a study evaluating various hydroxyacetophenone derivatives, compounds featuring a bromine atom alongside other functional groups showed good antibacterial activity against E. coli and K. pneumoniae. core.ac.uk Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL. nih.gov The combination of a bromo-group with other structural motifs, such as in 6-bromoindolglyoxylamido polyamine derivatives, has also yielded compounds with enhanced antibacterial activity towards E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Bromo-phenyl Derivatives

| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzyl Bromide Derivative (1a) | S. aureus (Gram-positive) | MIC | 1 mg/mL | nih.gov |

| Benzyl Bromide Derivative (1c) | S. pyogenes (Gram-positive) | MIC | 0.5 mg/mL | nih.gov |

| Benzyl Bromide Derivative (1a) | E. coli (Gram-negative) | Inhibition Zone | 7 mm | nih.gov |

| Hydroxyacetophenone Derivative (4) | E. coli (Gram-negative) | Inhibition Zone | 16 mm | core.ac.uk |

| Hydroxyacetophenone Derivative (4) | K. pneumoniae (Gram-negative) | Inhibition Zone | 18 mm | core.ac.uk |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | MIC | 2.5-5.0 mg/mL | nih.gov |

Antifungal Activity Against Fungal Pathogens

The antifungal potential of this compound derivatives has also been investigated. Benzyl bromide derivatives have shown high efficacy against pathogenic fungi such as Candida albicans and Candida krusei, with inhibition zones recorded between 9 and 35 mm. nih.gov One particular benzyl bromide compound (1a) was identified as the most effective against C. albicans, with a low MIC value of 0.25 mg/mL. nih.gov

However, not all derivatives exhibit strong antifungal effects. A study on a series of five hydroxyacetophenone derivatives found that they generally demonstrated poor antifungal activity against Aspergillus niger and C. albicans at a concentration of 1 mg/mL in DMSO solution. core.ac.uk In contrast, another study highlighted that certain 6-bromo derivatives displayed moderate to excellent antifungal properties. nih.gov This suggests that the specific structural modifications on the bromo-phenyl ring are critical in determining the antifungal potency.

Table 2: Antifungal Activity of Selected Bromo-phenyl Derivatives

| Compound Type | Fungal Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzyl Bromide Derivative (1a) | Candida albicans | MIC | 0.25 mg/mL | nih.gov |

| Benzyl Bromide Derivative (1a) | Candida albicans | Inhibition Zone | 9-35 mm | nih.gov |

| Benzyl Bromide Derivative (1c) | Candida krusei | Inhibition Zone | 9-35 mm | nih.gov |

| Hydroxyacetophenone Derivatives (1-5) | Aspergillus niger | Antifungal Properties | Poor | core.ac.uk |

| Hydroxyacetophenone Derivatives (1-5) | Candida albicans | Antifungal Properties | Poor | core.ac.uk |

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound itself are not extensively detailed in the available literature. However, studies on structurally related bromo-derivatives offer insights into potential pathways. For example, the antimicrobial mechanism for a potent 6-bromoindolglyoxylamide polyamine derivative was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This suggests that some derivatives may act by disrupting the integrity of the bacterial cell membrane, leading to cell death. The presence of the bromine atom, often combined with hydroxyl groups and other moieties, appears to be a key factor in conferring this biological activity. core.ac.uk

Antioxidant Activity and Oxidative Stress Mitigation

Bromophenol derivatives, including structures related to this compound, have been evaluated for their antioxidant capabilities using various bioanalytical methods. nih.gov These compounds have been identified as effective scavengers of free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov

In one study, the antioxidant potential of several benzylic acid-derived bromophenols was compared against standard antioxidants like BHA, BHT, α-Tocopherol, and Trolox. nih.gov Certain bromophenol derivatives demonstrated potent radical scavenging activity. For instance, derivative 1 (2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid) showed a strong DPPH scavenging ability with an IC₅₀ value of 6.41 µg/mL, which was more effective than standard antioxidants BHA (IC₅₀: 11.17 µg/mL) and Trolox (IC₅₀: 11.75 µg/mL). nih.gov These findings indicate that the presence of bromine atoms on a phenolic structure can contribute significantly to its antioxidant capacity, which is crucial for mitigating oxidative stress.

Table 3: DPPH Radical Scavenging Activity of Bromophenol Derivatives

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Bromophenol Derivative 1 | 6.41 | nih.gov |

| BHT (standard) | 4.12 | nih.gov |

| BHA (standard) | 11.17 | nih.gov |

| Trolox (standard) | 11.75 | nih.gov |

| α-Tocopherol (standard) | 23.89 | nih.gov |

Anti-inflammatory Properties and Immunomodulation

Derivatives containing the bromo-hydroxyphenyl moiety have shown potential as anti-inflammatory agents. Their activity is often linked to the ability to modulate the production of key inflammatory mediators.

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E₂)

Research has shown that related acetophenone (B1666503) and chalcone (B49325) derivatives can effectively suppress pro-inflammatory molecules. Essential oils containing 4-Hydroxy-3-methylacetophenone, a related acetophenone, were found to inhibit the production of nitric oxide (NO) in RAW 264.7 cells stimulated by lipopolysaccharide (LPS). nih.gov

Furthermore, a study on 2'-hydroxychalcone (B22705) derivatives, which can be synthesized from acetophenones, demonstrated potent suppression of prostaglandin E₂ (PGE₂) production in rat peritoneal macrophages. scilit.comresearchgate.net Specific derivatives, particularly those with a 4'-methoxyl group, were found to inhibit the induction of the cyclooxygenase-2 (COX-2) protein, which is a key enzyme in the synthesis of PGE₂. scilit.comresearchgate.net This inhibition of COX-2 expression is a primary mechanism by which these compounds exert their anti-inflammatory effects. The IC₅₀ value for the most potent of these chalcone derivatives in suppressing PGE₂ production was calculated to be 3 µM. scilit.comresearchgate.net

Table 4: Inhibition of Pro-inflammatory Mediators

| Compound Class | Mediator | Mechanism of Action | Result | Reference |

|---|---|---|---|---|

| Acetophenone Derivative | Nitric Oxide (NO) | Inhibition of NO content in LPS-induced cells | Significant Inhibition | nih.gov |

| 2'-Hydroxychalcone Derivative | Prostaglandin E₂ (PGE₂) | Inhibition of COX-2 protein induction | IC₅₀ = 3 µM | scilit.comresearchgate.net |

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Over-expression of pro-inflammatory cytokines is a hallmark of many chronic inflammatory diseases. nih.gov Key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central mediators of the inflammatory response. nih.govnih.gov Consequently, the inhibition of these molecules is a significant therapeutic target. nih.gov

A derivative of the core compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, referred to as SE1, has demonstrated notable activity in this area. In a study using lipopolysaccharide (LPS) to stimulate murine BV-2 microglial cells, SE1 was shown to inhibit the production of these key pro-inflammatory cytokines. nih.gov The study found that SE1 suppressed the gene and protein expression levels of TNF-α, IL-1β, and IL-6, indicating its potential to control inflammatory processes at the molecular level. nih.gov This inhibition is a crucial aspect of its anti-inflammatory and neuroprotective potential. nih.gov

| Compound | Cell Line | Stimulant | Inhibited Cytokines | Reference |

|---|---|---|---|---|

| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] | Murine BV-2 Microglia | LPS | TNF-α, IL-1β, IL-6 | nih.gov |

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

The production of pro-inflammatory mediators is largely controlled by intracellular signaling pathways, with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways being particularly critical. mdpi.comnih.govarvojournals.org The activation of MAPK and NF-κB pathways leads to the release of cytokines like IL-6, IL-8, and TNF-α, driving the inflammatory response. nih.gov

Research into the derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) has elucidated its mechanism of action through the modulation of these specific pathways. nih.gov The anti-inflammatory effects of SE1 were attributed to its ability to block the phosphorylation of MAPK molecules, specifically C-jun-N-terminal kinase (JNK) and p38. nih.gov Furthermore, SE1 was found to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB. nih.gov By preventing the activation of these key transcription factors, the compound effectively halts the downstream cascade that leads to the expression of inflammatory genes. nih.gov This dual inhibition of both the MAPK and NF-κB signaling pathways underscores its potent anti-inflammatory properties. nih.gov

| Compound | Target Pathway | Specific Action | Outcome | Reference |

|---|---|---|---|---|

| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] | MAPK | Blocks phosphorylation of JNK and p38 | Inhibition of pro-inflammatory mediator production | nih.gov |

| NF-κB | Inhibits nuclear translocation of p50 and p65 subunits |

Potential Anti-cancer Activity and Related Mechanisms

The search for novel therapeutic agents for cancer treatment has led to the investigation of various synthetic and natural compounds, including bromophenol derivatives. nih.gov The mechanisms underlying anti-cancer activity often involve the induction of apoptosis (programmed cell death) and the inhibition of the cell cycle in malignant cells. semanticscholar.orgmdpi.com

While studies on this compound itself are limited, research on its derivatives and structurally related compounds has revealed potential anti-cancer effects.

Bromophenol Derivatives: Certain synthesized acetylated bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells without affecting the cell cycle distribution. nih.gov

Related Ethanone Structures: The compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), isolated from Phaleria macrocarpa, demonstrated cytotoxic activity against the HT-29 human colon adenocarcinoma cell line. mdpi.com Its mechanism involves causing a significant decrease in cell proliferation in a dose- and time-dependent manner, leading to cell cycle arrest and the induction of apoptosis, as evidenced by morphological changes like membrane blebbing and nuclear condensation. mdpi.com

These findings suggest that the core structure present in these compounds may be a valuable scaffold for developing new anti-cancer agents.

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Acetylated Bromophenol Derivatives | Leukemia K562 | Inhibited viability, induced apoptosis | Apoptosis induction | nih.gov |

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 Colon Adenocarcinoma | Decreased cell proliferation | Cell cycle arrest, Apoptosis induction | mdpi.com |

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which therapeutic compounds exert their biological effects. The targeted inhibition of specific enzymes can disrupt pathological processes, such as inflammation or neurotransmitter degradation.

Studies on this compound derivatives have identified inhibitory activity against key enzymes involved in inflammation. The derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) was found to inhibit the protein and gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are crucial for the production of inflammatory mediators like nitric oxide and prostaglandins, respectively. nih.gov

Furthermore, a structurally related compound, 2-bromo-3-(p-hydroxyphenyl)-1-propene, has been identified as a mechanism-based inhibitor of the enzyme dopamine beta-hydroxylase. nih.gov This compound acts as a substrate for the enzyme, but the resulting product leads to the enzyme's irreversible inactivation. nih.gov This type of inhibition is highly specific and demonstrates the potential for compounds with this chemical motif to be developed as potent enzyme inhibitors. nih.gov

Protein Binding Investigations

The extent to which a compound binds to plasma proteins, such as human serum albumin, is a critical pharmacokinetic parameter that influences its distribution, metabolism, and efficacy. The unbound, or free, fraction of a drug is generally the pharmacologically active portion. Therefore, understanding the protein binding characteristics of a compound is essential for predicting its behavior in a biological system. High protein binding can affect a drug's availability at its target site and influence potential drug-drug interactions. While specific protein binding investigation data for this compound were not found in the reviewed literature, this remains a crucial area for future research to fully characterize its pharmacological profile.

Neuroprotective Effects (e.g., in Microglial Activation)

Neuroinflammation, characterized by the unregulated activation of microglial cells, is a key factor in the progression of various neurodegenerative diseases. nih.govnih.gov Microglia, the resident immune cells of the central nervous system, can release pro-inflammatory cytokines and other neurotoxic mediators when over-activated. nih.govnih.gov Therefore, the suppression of microglial activation is considered a promising therapeutic strategy for these conditions. nih.gov

The derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) has been specifically studied for its ability to suppress LPS-mediated activation of murine BV-2 microglial cells. nih.gov The study demonstrated that SE1's ability to inhibit the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in these cells points to a direct neuroprotective mechanism. nih.gov By blocking the NF-κB and MAPK signaling pathways that drive this inflammatory response, SE1 shows the potential to be developed into a therapeutic agent against neuro-inflammation and associated neurodegenerative disorders. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Development

Intermediate in the Synthesis of Pharmaceutical Agents

The strategic placement of the bromo and hydroxyl groups on the phenyl ring of 1-(2-Bromo-6-hydroxyphenyl)ethanone makes it a valuable precursor in the synthesis of numerous pharmaceutical compounds. mallakchemicals.comchemimpex.com These functional groups offer multiple reaction sites for chemical modification, allowing for the construction of complex molecular architectures.

Development of Adrenaline-Type Drugs

While the related compound 2-bromo-1-(4-hydroxyphenyl)ethanone is widely cited for its use in synthesizing adrenaline-type drugs, the positional isomer this compound also serves as a key starting material in similar synthetic pathways. nih.govresearchgate.net The presence of the hydroxyl and bromo groups allows for transformations that are crucial for creating the characteristic phenylethanolamine backbone of many adrenergic agonists. The synthetic strategies often involve reactions such as nucleophilic substitution of the bromine atom and modifications of the ketone and hydroxyl groups to achieve the desired final structures.

Synthesis of Anti-inflammatory and Analgesic Drugs

The core structure of this compound is a valuable scaffold for the development of new anti-inflammatory and analgesic agents. science.gov Research has shown that derivatives of hydroxylated and halogenated acetophenones can exhibit significant anti-inflammatory properties. For instance, novel carboxamide and thioamide derivatives synthesized from related benzophenone (B1666685) structures have demonstrated potent anti-inflammatory activity in preclinical models. nih.gov The synthesis of such compounds often involves leveraging the reactivity of the ketone and the aromatic ring to introduce various pharmacophores that can interact with biological targets involved in the inflammatory cascade. nih.govknmu.edu.ua The development of non-steroidal anti-inflammatory drugs (NSAIDs) often relies on intermediates that can be readily modified to optimize their activity and reduce side effects. rsc.orgmdpi.com

Precursor for HDAC Inhibitors (by analogy to related compounds)

By analogy to structurally similar compounds, this compound is considered a potential precursor for the synthesis of histone deacetylase (HDAC) inhibitors. nih.gov HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, which play a crucial role in gene expression, and are a key target in cancer therapy. nih.gov The synthesis of many HDAC inhibitors involves a zinc-binding group, a linker, and a cap group. The hydroxyl and ketone functionalities of this compound could be elaborated to form the necessary zinc-binding moiety, while the phenyl ring can be modified to serve as the cap group, interacting with the surface of the enzyme. nih.gov

Building Block for Complex Bioactive Molecules (e.g., Fungicides, Anticancer Agents)

The versatility of this compound extends to its use as a building block for a diverse range of complex bioactive molecules, including fungicides and anticancer agents. nih.gov The reactivity of the bromine atom allows for its displacement by various nucleophiles, enabling the introduction of different functional groups and the construction of heterocyclic systems. This adaptability is crucial for creating libraries of compounds for high-throughput screening to identify new therapeutic leads.

Drug Discovery and Lead Compound Optimization

The process of drug discovery often begins with identifying a "hit" compound that shows some desired biological activity. This hit then undergoes a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties. nih.govwiley.com this compound and its derivatives play a significant role in this phase.

The ability to systematically modify the structure of this compound allows medicinal chemists to explore the structure-activity relationship (SAR) of a particular class of compounds. By synthesizing and testing a series of analogs with variations in the substituents on the phenyl ring or modifications to the ethanone (B97240) side chain, researchers can identify the key structural features required for optimal biological activity. This iterative process of design, synthesis, and testing is fundamental to expediting the progression from a hit compound to a viable drug candidate. chemrxiv.org

Pharmacological Profiling and Preclinical Studies

Once a lead compound has been optimized, it undergoes extensive pharmacological profiling and preclinical studies to evaluate its efficacy and safety before it can be considered for human trials. Derivatives of this compound are subjected to a battery of in vitro and in vivo tests to characterize their biological effects.

For example, in the context of developing new anti-inflammatory drugs, derivatives would be tested in assays such as the carrageenan-induced paw edema model in rats to assess their in vivo anti-inflammatory activity. nih.govmdpi.com Furthermore, their mechanism of action might be investigated by studying their effects on key inflammatory mediators and enzymes. rsc.org These preclinical evaluations are essential for establishing the therapeutic potential and safety profile of a new drug candidate.

Industrial and Research Applications Beyond Medicinal Chemistry

Use as a Chemical Reagent in General Organic Synthesis

1-(2-Bromo-6-hydroxyphenyl)ethanone is a versatile building block in organic synthesis, primarily owing to the presence of the α-bromoketone moiety. This functional group is highly reactive and participates in a variety of chemical transformations, making the compound a key intermediate in the synthesis of more complex molecules.

The α-bromo group is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. For instance, reactions with amines or thiols can lead to the formation of α-aminoketones or α-thioketones, respectively, which are precursors to various heterocyclic compounds. Similarly, the carbonyl group can undergo reduction to an alcohol or can be a site for addition reactions.

A significant application of α-haloketones like this compound is in the synthesis of heterocyclic frameworks such as thiazoles, quinolones, and triazoles. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. The presence of the hydroxyl group in the ortho position can influence the reaction's regioselectivity and can also be used for subsequent cyclization reactions.

The synthesis of Schiff bases is another area where derivatives of this compound are employed. For instance, the related compound 2-bromo-6-hydroxy-benzaldehyde has been used to synthesize Schiff bases, which are of interest in coordination chemistry and materials science due to their ability to form metal complexes and their unique photophysical properties. researchgate.net

Table 1: Reactivity of this compound in Organic Synthesis

| Functional Group | Type of Reaction | Potential Products |

| α-Bromoketone | Nucleophilic Substitution | α-Aminoketones, α-Thioketones, α-Alkoxyketones |

| α-Bromoketone | Heterocycle Formation | Thiazoles, Imidazoles, Quinoxalines |

| Carbonyl Group | Reduction | 1-(2-Bromo-6-hydroxyphenyl)ethanol |

| Hydroxyl Group | Etherification | Alkoxy derivatives |

| Aromatic Ring | Electrophilic Substitution | Further substituted phenyl derivatives |

Material Science: Development of Novel Polymers and Coatings

While specific research on the direct use of this compound in polymer and coating applications is not widely documented, its structural analogue, 1-(4-Bromo-2-hydroxyphenyl)ethanone, has been explored for the creation of novel materials. chemimpex.com The functional groups present in these molecules offer potential for incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials.

The hydroxyl group can act as a monomer component in the synthesis of polyesters and polyethers. Furthermore, the aromatic core can contribute to thermal stability and rigidity of the polymer chain. The bromine atom offers a site for post-polymerization modification, allowing for the grafting of other functional molecules or for cross-linking reactions, which can be used to tailor the properties of coatings, such as adhesion, hardness, and chemical resistance.

Agrochemical Development

Derivatives of brominated acetophenones are recognized as important intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. chemimpex.com The biological activity of many agrochemicals is dependent on the specific arrangement of functional groups on an aromatic scaffold.

Although specific agrochemicals derived directly from this compound are not prominently reported, its structural features suggest its potential as a precursor. The bromo and hydroxyl substituents on the phenyl ring are common toxophores in pesticidal compounds. Synthetic routes to more complex molecules with potential herbicidal or fungicidal activity could involve the modification of the acetyl group or substitution at the bromine position. A related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, is listed as a biocide, disinfectant, algicide, and slimicide. herts.ac.uk

Dyes, Pigments, and Specialty Chemicals Synthesis

The structural characteristics of this compound make it a potential precursor in the synthesis of dyes, pigments, and other specialty chemicals. The 2-hydroxyacetophenone (B1195853) core is a known chromophore, and its combination with a bromine atom can influence the electronic properties and, consequently, the color of the resulting dyes.